molecular formula C20H12Cl2O2 B13998566 [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone CAS No. 7477-14-7

[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone

Cat. No.: B13998566
CAS No.: 7477-14-7
M. Wt: 355.2 g/mol
InChI Key: VXIRFFIPWDAJRD-UHFFFAOYSA-N
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Description

[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is a chemical compound that belongs to the class of benzophenone derivatives It is characterized by the presence of two chlorobenzoyl groups attached to a central phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-chlorophenyl)phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Substituted benzophenone derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its derivatives are explored for their pharmacological effects and therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also employed as a photoinitiator in the manufacturing of UV-curable resins .

Mechanism of Action

The mechanism of action of [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler derivative with similar structural features but lacking the chlorobenzoyl groups.

    4-Chlorobenzophenone: A related compound with one chlorobenzoyl group.

    2,4-Dichlorobenzophenone: A compound with two chlorine atoms on the benzophenone structure.

Uniqueness

[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone is unique due to the presence of two chlorobenzoyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7477-14-7

Molecular Formula

C20H12Cl2O2

Molecular Weight

355.2 g/mol

IUPAC Name

[2-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C20H12Cl2O2/c21-15-9-5-13(6-10-15)19(23)17-3-1-2-4-18(17)20(24)14-7-11-16(22)12-8-14/h1-12H

InChI Key

VXIRFFIPWDAJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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